Rac Desfluoro Citalopram Hydrobromide is a chemical compound related to citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders. This compound is characterized by the absence of a fluorine atom in its structure, which differentiates it from its parent compound, citalopram. The chemical structure and properties of Rac Desfluoro Citalopram Hydrobromide suggest potential pharmacological benefits, including reduced side effects compared to traditional SSRIs.
Rac Desfluoro Citalopram Hydrobromide is classified as an impurity of citalopram and is primarily used in pharmaceutical research and development. The compound's molecular formula is , with a molecular weight of 396.44 g/mol . It is often utilized in studies focused on the synthesis and degradation of related compounds.
The synthesis of Rac Desfluoro Citalopram Hydrobromide typically involves several steps that modify the citalopram structure to remove the fluorine atom. One common method includes the treatment of citalopram base with hydrobromic acid, leading to the formation of the hydrobromide salt without isolating the base .
Key steps in the synthesis process may include:
Rac Desfluoro Citalopram Hydrobromide exhibits a complex molecular structure that can be represented by its InChI and SMILES notations:
InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)
CN(C)CCCC1(OCc2cc(ccc12)C#N)c3ccccc3.OC(=O)C(=O)O
The structural analysis reveals a benzofuran core with various functional groups that contribute to its pharmacological properties.
Rac Desfluoro Citalopram Hydrobromide can undergo various chemical reactions typical for SSRIs, including hydrolysis and photolysis. Studies have shown that under forced degradation conditions, several degradation products can form . For instance:
These reactions are crucial for understanding the stability and efficacy of Rac Desfluoro Citalopram Hydrobromide in pharmaceutical formulations.
The mechanism of action for Rac Desfluoro Citalopram Hydrobromide aligns with that of other SSRIs. It primarily functions by inhibiting the reuptake of serotonin in the central nervous system, thereby enhancing serotonergic neurotransmission . This mechanism is beneficial in alleviating symptoms associated with mood disorders.
Research indicates that modifications in the chemical structure can influence the selectivity and potency of serotonin transporter inhibition. As such, Rac Desfluoro Citalopram Hydrobromide may exhibit unique pharmacological profiles compared to traditional SSRIs.
Rac Desfluoro Citalopram Hydrobromide has specific physical and chemical properties that are important for its application in pharmaceuticals:
Relevant data points include:
These properties are essential for formulation development and stability assessments .
Rac Desfluoro Citalopram Hydrobromide is primarily investigated for its potential use in treating depression and anxiety disorders. Its unique structural features may offer advantages over existing SSRIs regarding efficacy and side effect profiles . Additionally, it serves as a valuable intermediate in pharmaceutical research aimed at developing new antidepressant medications.
Further applications include:
This compound represents an area of ongoing research within psychopharmacology, focusing on improving therapeutic outcomes for patients suffering from mood disorders.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8